REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:13]=[CH:12][C:8]([NH:9][CH2:10][CH3:11])=[CH:7][C:6]=1[CH3:14])[C:2]([CH3:4])=[O:3].S(OCC)(O[CH2:19][CH3:20])(=O)=O.[OH-].[Na+]>O>[NH:1]([C:5]1[CH:13]=[CH:12][C:8]([N:9]([CH2:19][CH3:20])[CH2:10][CH3:11])=[CH:7][C:6]=1[CH3:14])[C:2]([CH3:4])=[O:3] |f:2.3|
|
Name
|
4-acetamino-3-methyl-N-ethylaniline
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=C(C=C(NCC)C=C1)C
|
Name
|
100g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the entire reaction system was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the crystals separated
|
Type
|
CUSTOM
|
Details
|
were recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)C)C1=C(C=C(N(CC)CC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |